2-Azidocycloheptan-1-ol

Description

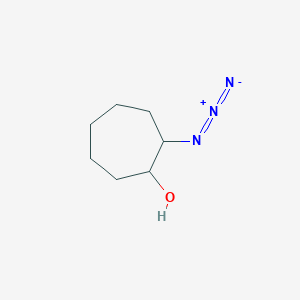

2-Azidocycloheptan-1-ol (CAS: sc-341434) is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with an azide (-N₃) group at position 2 and a hydroxyl (-OH) group at position 1. The azide moiety enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), where its cyclic framework induces distinct stereochemical outcomes due to conformational constraints . The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, while also modulating reactivity in synthetic pathways. Notably, the compound exhibits rapid decomposition under thermal or photolytic conditions, attributed to the high ring strain of the azide group, which generates reactive intermediates like nitrenes for downstream applications .

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

2-azidocycloheptan-1-ol |

InChI |

InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2 |

InChI Key |

DXFAAMPAKSPSPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

2-Azidocycloheptan-1-ol is distinguished from structurally related azides by its cycloheptane backbone, which imposes steric and electronic effects on reaction kinetics and stereoselectivity. For example:

The larger cycloheptane ring reduces ring strain compared to cyclopentane derivatives but introduces torsional strain that slows CuAAC kinetics relative to cyclohexane analogs. However, its rigid structure enhances stereochemical control, favoring endo transition states in cycloadditions .

Solubility and Hydrogen Bonding

The hydroxyl group in this compound significantly increases its polarity compared to non-hydroxylated analogs:

| Compound | Solubility in Water (g/L) | LogP | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | 12.5 | 1.2 | 1 |

| 2-Azidocycloheptane | 0.8 | 2.8 | 0 |

| 2-Azidocyclohexan-1-ol | 18.0 | 0.9 | 1 |

The hydroxyl group enables interactions with polar solvents and biomolecules, making it advantageous for applications in aqueous-phase synthesis or bioconjugation.

Stability and Decomposition Pathways

The azide group in this compound is highly strained, leading to rapid decomposition at elevated temperatures (>80°C) or UV exposure. This contrasts with smaller-ring azides (e.g., 2-Azidocyclopentan-1-ol), where reduced angle strain improves stability. Decomposition generates nitrene intermediates, which are valuable for C–H amination or polymerization reactions. In contrast, acyclic azido alcohols like 1-azido-2-hydroxyethane decompose more predictably but lack the stereochemical utility of cyclic analogs .

Positional Isomerism and Functional Group Effects

Compared to its positional isomer, 1-Azidocycloheptan-2-ol, the 1,2-diol configuration in this compound creates a hydrogen-bonding network that stabilizes the transition state in cycloadditions. This configuration also reduces steric hindrance around the azide group, enhancing reactivity toward bulky alkynes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.